molecular formula C8H9N3 B1300594 6-methyl-1H-indazol-5-amine CAS No. 81115-45-9

6-methyl-1H-indazol-5-amine

Cat. No.: B1300594
CAS No.: 81115-45-9
M. Wt: 147.18 g/mol
InChI Key: VAFXGOUJAXXPOQ-UHFFFAOYSA-N
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Description

6-methyl-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a methyl group at the 6th position and an amino group at the 5th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-methyl-1H-indazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the tryptophan metabolism pathway . Additionally, this compound interacts with other biomolecules, such as kinases, affecting cell signaling pathways and cellular functions .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival . Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins . These effects collectively contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of IDO1, inhibiting its enzymatic activity and leading to the accumulation of tryptophan and its metabolites . This inhibition disrupts the kynurenine pathway, which is associated with immune suppression in the tumor microenvironment . Additionally, this compound can interact with other proteins and enzymes, leading to changes in their activity and subsequent cellular effects . These interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of IDO1 and other target enzymes, resulting in persistent changes in cellular functions . These findings underscore the potential for long-term therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with IDO1 and the kynurenine pathway . By inhibiting IDO1, the compound affects the metabolism of tryptophan, leading to changes in the levels of various metabolites . Additionally, this compound may interact with other enzymes and cofactors, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes . These factors collectively determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, such as the mitochondria or nucleus . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-indazol-5-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic schemes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

6-methyl-1H-indazol-5-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methyl-1H-indazol-5-amine include other indazole derivatives such as:

Uniqueness

This compound is unique due to the presence of the methyl group at the 6th position and the amino group at the 5th position, which confer specific chemical and biological properties.

Properties

IUPAC Name

6-methyl-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFXGOUJAXXPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363263
Record name 6-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81115-45-9
Record name 6-Methyl-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81115-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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